N-cyclopentyl-3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide
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Overview
Description
N~1~-Cyclopentyl-3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a cyclopentyl group, a difluoromethyl group, and a pyrazolopyridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopentyl-3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrazolopyridine Core: The pyrazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and hydrazine derivatives.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylation reagents, which are often metal-based or involve radical chemistry.
Attachment of the Cyclopentyl Group: The cyclopentyl group can be attached through a nucleophilic substitution reaction.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N~1~-Cyclopentyl-3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N~1~-Cyclopentyl-3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-cyclopentyl-3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidine Derivatives: These compounds share a similar core structure and are also studied for their biological activities.
Difluoromethylated Compounds:
Uniqueness
N~1~-Cyclopentyl-3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its difluoromethyl group, in particular, imparts unique chemical properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C17H22F2N4O2 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-cyclopentyl-3-[4-(difluoromethyl)-2-ethyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]propanamide |
InChI |
InChI=1S/C17H22F2N4O2/c1-2-22-10-13-12(16(18)19)9-15(25)23(17(13)21-22)8-7-14(24)20-11-5-3-4-6-11/h9-11,16H,2-8H2,1H3,(H,20,24) |
InChI Key |
PMOPGMZFDSZTSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)NC3CCCC3)C(F)F |
Origin of Product |
United States |
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